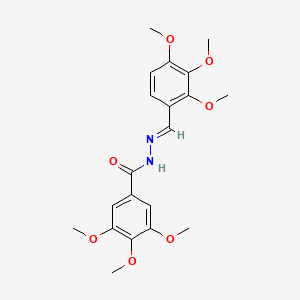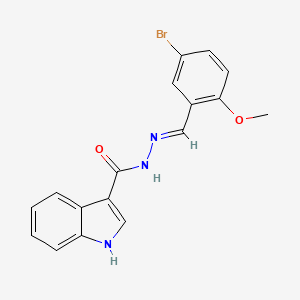
N-allyl-4-biphenylcarboxamide
Vue d'ensemble
Description
“N-allyl-4-biphenylcarboxamide” is likely a compound that contains an allyl group (a prop-2-enyl group), a biphenyl group (two connected phenyl rings), and a carboxamide group (a carbonyl group attached to an amine). It’s important to note that the exact properties and behaviors of this compound would depend on the specific arrangement of these groups .
Molecular Structure Analysis
The molecular structure of “this compound” would likely be complex due to the presence of multiple functional groups. The exact structure would depend on the specific arrangement of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. Similar compounds have shown diverse properties, such as fluorescence .Mécanisme D'action
Mode of Action
It has been observed that the compound undergoes an unexpected rearrangement in the presence of lihmds . The net reaction consists of 1,3-migration of the N-allyl group . This rearrangement produces a congested aza-quaternary carbon center .
Biochemical Pathways
The rearrangement of the compound suggests that it may influence pathways involving aza-quaternary carbon centers .
Result of Action
The compound’s rearrangement to form a congested aza-quaternary carbon center suggests it may have significant effects at the molecular level .
Action Environment
The compound’s rearrangement in the presence of lihmds suggests that its action may be influenced by the presence of certain chemicals .
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of ABPC is its potent analgesic and anti-inflammatory activities, which make it a promising candidate for the development of novel pain and inflammation therapies. ABPC is also relatively easy to synthesize and purify, making it readily available for research purposes.
However, one of the limitations of ABPC is its poor solubility in water, which can limit its applications in aqueous environments. ABPC also has a relatively short half-life in vivo, which can limit its therapeutic efficacy.
Orientations Futures
There are several future directions for the research on ABPC. One of the potential directions is the development of ABPC-based drug delivery systems that can improve the solubility and bioavailability of ABPC. Another direction is the optimization of the synthesis method to improve the yield and purity of ABPC. ABPC-based materials such as MOFs and COFs also hold promise for various applications, and further research in this area is warranted. Finally, the elucidation of the molecular mechanisms underlying the analgesic and anti-inflammatory effects of ABPC can provide insights into the development of novel pain and inflammation therapies.
Applications De Recherche Scientifique
ABPC has been extensively studied for its potential applications in various fields. In medicinal chemistry, ABPC has been shown to exhibit potent analgesic and anti-inflammatory activities. It acts as an agonist of the transient receptor potential vanilloid type 1 (TRPV1) receptor, which is involved in pain and inflammation. ABPC has also been investigated for its potential use as a drug delivery system due to its ability to form self-assembled structures in aqueous solutions.
In material science, ABPC has been used as a building block for the synthesis of various functional materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). ABPC-based MOFs and COFs have shown promising applications in gas storage, catalysis, and sensing.
Safety and Hazards
Propriétés
IUPAC Name |
4-phenyl-N-prop-2-enylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c1-2-12-17-16(18)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h2-11H,1,12H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBNTQOHQCMHBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4,5-trimethoxy-N'-[(5-methyl-2-furyl)methylene]benzohydrazide](/img/structure/B3881269.png)
![8-methoxy-2,4-dimethyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B3881271.png)
![N-(4-bromophenyl)-3-[(3,5-dimethoxybenzoyl)hydrazono]butanamide](/img/structure/B3881278.png)
![N-1-adamantyl-3-[(2-chlorobenzoyl)hydrazono]butanamide](/img/structure/B3881284.png)


![4-(dimethylamino)-N'-[4-(methylthio)benzylidene]benzohydrazide](/img/structure/B3881295.png)

![N-[3-(dimethylamino)propyl]-2-(3,5-dimethylphenoxy)acetamide hydrochloride](/img/structure/B3881315.png)
![N'-[1-(5-methyl-2-thienyl)ethylidene]-1H-indole-3-carbohydrazide](/img/structure/B3881321.png)
![N-[4-(allyloxy)phenyl]nicotinamide](/img/structure/B3881328.png)
![2-{2-[2-(acetylamino)phenyl]vinyl}-8-quinolinyl acetate](/img/structure/B3881342.png)
![N'~1~,N'~4~-bis[2-(trifluoromethyl)benzylidene]succinohydrazide](/img/structure/B3881348.png)

